4-Chloro-6-fluoro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-6-fluoro-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of imidazole compounds has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The synthesis of imidazole derivatives has been achieved through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-fluoro-1H-benzo[d]imidazole” consists of a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . The presence of chlorine and fluorine atoms on the benzimidazole ring may influence the chemical properties and biological activities of the compound.
Scientific Research Applications
-
Pharmaceutical Applications
- Imidazole and benzimidazole derivatives are present in many bioactive compounds and possess diverse biological and clinical applications .
- They show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
-
Antimicrobial Applications
- Benzimidazole is a potential bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field .
- The antimicrobial activity of reported benzimidazole derivatives may serve as a valuable source of information for researchers who wish to synthesize new molecules of benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .
-
Antitumor Applications
- Imidazole derivatives have been evaluated for their antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
- For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated their antitumor potential .
-
Antiparasitic Applications
-
Antiviral Applications
-
Antihypertensive Applications
-
Anti-Inflammatory Applications
-
Antidiabetic Applications
-
Anti-Allergic Applications
-
Antipyretic Applications
-
Antioxidant Applications
-
Anti-Amoebic Applications
Future Directions
The future directions for the research and development of “4-Chloro-6-fluoro-1H-benzo[d]imidazole” and other imidazole compounds are promising. Imidazole compounds have been recognized for their broad range of chemical and biological properties, making them valuable targets for the development of new drugs .
properties
IUPAC Name |
4-chloro-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKVTIYSAMDTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743610 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-1H-benzo[d]imidazole | |
CAS RN |
1314092-05-1 |
Source
|
Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.